molecular formula C20H13F3N4OS B2897986 6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 723748-19-4

6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2897986
M. Wt: 414.41
InChI Key: CDEFFERWONZFLH-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H13F3N4OS and its molecular weight is 414.41. The purity is usually 95%.
BenchChem offers high-quality 6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research focuses on synthesizing novel compounds with similar structural motifs, emphasizing heterocyclic chemistry. For instance, Abdelriheem et al. (2015) have synthesized new derivatives incorporating thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, highlighting the structural versatility and potential for further functionalization of such compounds Abdelriheem, S. A. Ahmad, & A. Abdelhamid, 2015. Similarly, Cui et al. (2018) developed a metal-free domino reaction for synthesizing sulfonylated furan derivatives, showcasing a method for introducing functional groups into heterocyclic frameworks Zhiming Cui, B. Zhu, Xuechen Li, & H. Cao, 2018.

Antimicrobial and Biological Activities

El-Shehry et al. (2020) explored the synthesis of new fused thiazolo[3,2-b]triazine derivatives, demonstrating their antimicrobial potential against various bacterial and fungal strains. This work suggests the utility of structurally complex heterocycles as bioactive agents M. El-Shehry, F. El‐Hag, & E. Ewies, 2020.

Quantum, NLO, and Thermodynamic Studies

Halim and Ibrahim (2022) conducted a comprehensive study on the quantum, nonlinear optical (NLO), and thermodynamic properties of a novel compound, providing insight into its stability, reactivity, and potential applications in material science S. A. Halim & M. Ibrahim, 2022.

Antiprotozoal Agents

Ismail et al. (2004) reported on dicationic imidazo[1,2-a]pyridines, including compounds with furan-2-yl substitutions, highlighting their strong DNA affinity and significant in vitro and in vivo antiprotozoal activity, thus pointing to the therapeutic potential of such compounds M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004.

properties

IUPAC Name

6-(furan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS/c1-11-4-5-14-15(7-11)26-18(25-14)10-29-19-12(9-24)13(20(21,22)23)8-16(27-19)17-3-2-6-28-17/h2-8H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEFFERWONZFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CSC3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile

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